molecular formula C10H9NO3 B160663 4-Benzoyloxy-2-azetidinone CAS No. 28562-58-5

4-Benzoyloxy-2-azetidinone

Cat. No. B160663
CAS RN: 28562-58-5
M. Wt: 191.18 g/mol
InChI Key: HJJGOOONOIFDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyloxy-2-azetidinone, also known as (S)-4-oxoazetidin-2-yl benzoate, is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 . It is a white to yellow solid .


Synthesis Analysis

A practical synthesis of 4-acetoxy-2-azetidinone, which is useful for the preparation of carbapenem and penem antibiotics, has been described . The synthesis avoids the tedious and costly column chromatographic or recrystallized separation steps for diastereomers . The photochemical [2 + 2] cycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO3/c12-8-6-9(11-8)14-10(13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,12)/t9-/m0/s1 .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid .

Scientific Research Applications

Cholesterol Absorption Inhibition

4-Benzoyloxy-2-azetidinone derivatives have been studied for their potential in inhibiting cholesterol absorption. For example, a potent orally active inhibitor of cholesterol absorption, SCH 58235, was developed through the analysis of metabolites and structure-activity relationship (SAR) studies of similar compounds. These studies highlight the efficacy of these compounds in reducing serum cholesterol and liver cholesteryl esters in animal models (Rosenblum et al., 1998).

Antimicrobial and Antitubercular Activity

Research has been conducted on azetidinone derivatives, including this compound, for their antimicrobial and antitubercular properties. Novel azetidinone analogues have shown promising results against Mycobacterium tuberculosis strains, indicating their potential as effective antitubercular agents (Thomas et al., 2014).

Synthesis from D-Glyceraldehyde

The enantioselective synthesis of this compound derivatives from D-glyceraldehyde has been explored. This research provides insights into the synthetic pathways for creating such compounds, which can be significant for their application in various biological activities (Matsunaga et al., 1983).

Enzyme Inhibition

Studies have shown that certain 2-azetidinone derivatives, including those related to this compound, act as inhibitors of various enzymes like human tryptase, chymase, thrombin, and leukocyte elastase. These findings underscore the potential of these compounds in therapeutic applications related to enzyme inhibition (Mehta et al., 2010).

Catalyzed Ring Expansion

Research has been conducted on the Co(CO)4-catalyzed carbonylative ring expansion of N-benzoyl-2-methylaziridine to beta-lactams, providing insight into the chemical properties and reaction mechanisms of related this compound compounds (Ardura & López, 2007).

Mechanism of Action

Azetidines are known to exhibit interesting biological activities . The primary biological targets of the β-lactam antibacterial drugs are the penicillin binding proteins, a group of transpeptidases anchored within the bacterial cellular membrane, which mediate the final step of cell wall biosynthesis . These mechanism-based inhibitors prevent the construction of cell wall and eventually lead to cell lysis and death .

Safety and Hazards

Safety measures include avoiding dust formation, preventing dispersion of dust, and avoiding contact with skin, eyes, and clothing . Suitable protective equipment should be worn, and hands and face should be thoroughly washed after handling .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . This has led to remarkable advances in the chemistry and reactivity of azetidines .

properties

IUPAC Name

(4-oxoazetidin-2-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-8-6-9(11-8)14-10(13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJGOOONOIFDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369196, DTXSID90876271
Record name 4-Benzoyloxy-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azetidin-2-one,4-benzoyloxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28562-58-5
Record name 4-Benzoyloxy-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzoyloxy-2-azetidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzoyloxy-2-azetidinone
Reactant of Route 2
Reactant of Route 2
4-Benzoyloxy-2-azetidinone
Reactant of Route 3
Reactant of Route 3
4-Benzoyloxy-2-azetidinone
Reactant of Route 4
4-Benzoyloxy-2-azetidinone
Reactant of Route 5
Reactant of Route 5
4-Benzoyloxy-2-azetidinone
Reactant of Route 6
Reactant of Route 6
4-Benzoyloxy-2-azetidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.